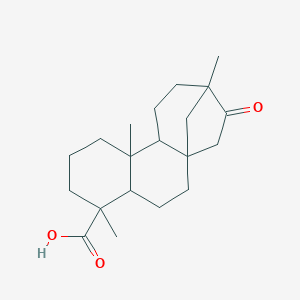

Isosteviol

説明

Contextualization within Diterpenoid Chemistry

Isosteviol belongs to the class of diterpenoids, which are a large and structurally diverse group of secondary metabolites found in plants and other organisms. mdpi.comnih.govresearchgate.netdrugbank.com Diterpenoids are characterized by their skeleton composed of four isoprene units. drugbank.com this compound possesses a beyerane-type skeleton, distinguishing it structurally within the diterpenoid family. nih.govchemicalbook.comresearchgate.netmdpi.com It is structurally related to steviol, the aglycone of the sweet steviol glycosides found in the Stevia rebaudiana plant. nih.govresearchgate.netcaymanchem.comwikipedia.orgindianchemicalcouncil.com

Historical Perspectives on this compound Discovery and Derivation

The history of this compound is closely linked to the research on the sweet compounds of Stevia rebaudiana. The presence of a sweet constituent in Stevia rebaudiana was reported as early as 1905. nih.gov In 1908, through hydrolysis, two glycosides were isolated: rebaudin and eupatorine. The non-crystalline rebaudin was later renamed stevioside. nih.gov this compound, described as a sweet tetracyclic beyerene-type skeleton diterpenoid, is obtained through the acid-catalyzed hydrolysis of stevioside. nih.gov This process, first described by Bridel and Lavieille in 1931, involves the cleavage of glucose fragments from stevioside, and under acidic conditions, the resulting aglycone, steviol, undergoes a Wagner-Meerwein rearrangement to form the more stable this compound. scienceopen.comnih.govresearchgate.netwikipedia.orgsci-hub.se Strong mineral acids, such as cold hydrobromic acid, can yield this compound in good yield from stevioside. nih.govsci-hub.se The full chemical structure of steviol was elucidated in 1960, which also contributed to the understanding of this compound. wikipedia.org

Scope and Significance of this compound in Biochemical and Medicinal Chemistry Research

This compound and its derivatives have emerged as compounds of significant interest in biochemical and medicinal chemistry research due to a wide array of reported biological activities. scienceopen.commdpi.comnih.govnews-medical.netnih.govresearchgate.netmdpi.com These activities include antiviral, antibacterial, antioxidant, antitumor, analgesic, anti-inflammatory, antipyretic, antifungal, and anticardiovascular disease roles. scienceopen.comnews-medical.net this compound has been reported to exhibit DNA polymerase and DNA topoisomerase inhibition properties. scienceopen.comnih.govcaymanchem.commedchemexpress.com It has also shown activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi like Candida albicans and Trichophyton mentagrophytes. caymanchem.com Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. scienceopen.comcaymanchem.com Its unique diterpene skeleton makes it a valuable framework for drug synthesis, aiding medicinal chemists in designing potentially active and multifunctional analogs for treating various diseases. scienceopen.commdpi.comnews-medical.net The advancement in the design and synthesis of this compound derivatives highlights its importance in the field of medicinal chemistry research. mdpi.comnih.gov

Detailed research findings on the biological activities of this compound and its derivatives are extensive. For example, studies have investigated its effects on cancer cells, demonstrating concentration- and time-dependent inhibitory effects on human gastric cancer, colorectal cancer, and liver cancer cells. scienceopen.com IC50 values for this compound in HepG2 cells have been reported as 181.1 μg/mL at 24 h, 119.0 μg/mL at 48 h, and 85.7 μg/mL at 72 h. scienceopen.com Derivatives of this compound have shown promising cytotoxic activities against various cancer cell lines, sometimes exceeding the activity of control drugs like tamoxifen or doxorubicin. scienceopen.commdpi.comnih.gov Modifications at the C-19 carboxyl group, C-16 carbonyl group, C-15 methylene group, and the D-ring of this compound have led to derivatives with enhanced activities, including anti-PTP1B, antibacterial, and anticancer functions. scienceopen.commdpi.com

This compound has also been studied for its potential cardioprotective effects and its ability to influence glucose metabolism. sci-hub.senih.govplos.orgselleckchem.com Research suggests it can counteract palmitate-induced α-cell dysfunction and influence α-cell gene expression. plos.org Studies in diabetic rat models have shown that this compound can reduce plasma glucose levels. caymanchem.com Furthermore, this compound has been observed to induce relaxation of isolated aortic strips, an effect potentially mediated by potassium channels. caymanchem.commedchemexpress.com

The physical and chemical properties of this compound are well-characterized. It has a molecular formula of C20H30O3 and a molecular weight of 318.457 g/mol . nih.govdrugbank.comwikipedia.org Its PubChem CID is 99514. nih.govscienceopen.comuni.lu

Here is a table summarizing some reported IC50 values for this compound against certain cancer cell lines:

| Cell Line | IC50 (μg/mL) at 24 h | IC50 (μg/mL) at 48 h | IC50 (μg/mL) at 72 h | Source |

|---|---|---|---|---|

| HepG2 (Liver Cancer) | 181.1 | 119.0 | 85.7 | scienceopen.com |

| MOLT-4 (Leukemia) | Concentration-dependent inhibition reported, specific IC50 values not provided in snippet. | Concentration-dependent inhibition reported, specific IC50 values not provided in snippet. | Concentration-dependent inhibition reported, specific IC50 values not provided in snippet. | caymanchem.com |

Another table presents some reported MIC values for this compound against certain bacterial and fungal strains:

| Microorganism | MIC (μg/mL) | Source |

|---|---|---|

| Methicillin-resistant S. aureus (various strains) | 8-250 | caymanchem.com |

| Candida albicans | 62.5-500 | caymanchem.com |

| Trichophyton mentagrophytes | 62.5-500 | caymanchem.com |

The partitioning profile of this compound has also been investigated, indicating it preferentially partitions into plasma compartments in humans and rats. tropmedres.ac

The significance of this compound in medicinal chemistry is further underscored by ongoing research into its derivatives for various therapeutic applications, including anticancer, cardioprotective, and antithrombotic agents. scienceopen.commdpi.comsci-hub.senih.govmdpi.com

特性

CAS番号 |

27975-19-5 |

|---|---|

分子式 |

C20H30O3 |

分子量 |

318.4 g/mol |

IUPAC名 |

(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1 |

InChIキー |

KFVUFODCZDRVSS-XCDUIVLNSA-N |

SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

異性体SMILES |

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |

正規SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

同義語 |

(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid |

製品の起源 |

United States |

Origin and Biotransformation of Isosteviol

Derivation from Steviol Glycosides

The primary routes for the formation of isosteviol involve the hydrolysis of steviol glycosides, leading to the aglycone steviol, which can then undergo further rearrangement.

Acid-catalyzed hydrolysis is a key method for obtaining this compound from steviol glycosides like stevioside. Stevioside, a diterpenoid glycoside with steviol as its aglycone, undergoes cleavage of its glucose fragments in an acidic environment. scielo.brresearchgate.netresearchgate.net This acidic condition facilitates a Wagner-Meerwein rearrangement of the resulting steviol aglycone, leading to the formation of the more stable this compound. scielo.brresearchgate.netmdpi.comscienceopen.comwikipedia.org

The process typically involves the cleavage of the glycosidic linkages in stevioside, yielding steviol. researchgate.netmdpi.com Under acidic conditions, this steviol intermediate then rapidly rearranges its tetracyclic skeleton from the ent-kaurane type to the ent-beyerane type, resulting in this compound (ent-16-oxobeyeran-19-oic acid). researchgate.netmdpi.comwikipedia.orgnih.gov Strong mineral acids, such as cold hydrobromic acid (48%), have been reported to yield this compound efficiently from stevioside. mdpi.com Methanolic hydrochloric acid has also been used for the acid hydrolysis of stevioside, resulting in this compound. mdpi.comnih.govsemanticscholar.org Studies have shown that using acidic ion-exchange resins can provide higher product specificity towards this compound. researchgate.netresearchgate.net

Data from a comparative study on stevioside hydrolysis using different biological agents and conditions illustrates the impact of pH on the product obtained. scielo.br

While acid hydrolysis is a prominent method for this compound production, oxidative hydrolysis of steviol glycosides has been reported to yield steviol. scienceopen.com For instance, oxidative hydrolysis using sodium periodate yields steviol. scienceopen.com This process focuses on cleaving the glycosidic bonds without necessarily inducing the rearrangement to this compound, which is characteristic of acidic conditions.

Acid-Catalyzed Hydrolysis and Rearrangement of Stevioside and Steviol

Enzymatic Pathways Leading to this compound Precursors (Steviol)

Steviol, the aglycone precursor to this compound, is naturally produced in Stevia rebaudiana through a specific biosynthetic pathway. Enzymatic hydrolysis of steviol glycosides can also yield steviol.

Enzymatic hydrolysis of steviol glycosides, particularly using β-glycosidases, can cleave the sugar moieties from the steviol backbone, producing steviol. researchgate.netwikipedia.orgresearchgate.netnih.gov Unlike acid hydrolysis which favors this compound formation through rearrangement, enzymatic methods can be controlled to primarily yield steviol. wikipedia.org Various enzymes, including those from Aspergillus niger, Rhizopus stolonifer, Rhizopus arrhizus, and pancreatin, have been investigated for their ability to hydrolyze stevioside to steviol or this compound. scielo.brresearchgate.netresearchgate.net Pancreatin has shown high efficiency in producing this compound at a low pH, while at a neutral pH, it can produce steviol. scielo.br β-Glucosidases from sources like Penicillium decumbensis and Sulfolobus solfataricus have also been used for the enzymatic hydrolysis of stevioside to steviol. nih.gov Human intestinal microflora can metabolize steviol glycosides like stevioside and rebaudioside A to steviol. nutrafoods.eumdpi.comsteviashantanu.comfrontiersin.org

The biosynthesis of steviol glycosides, including the steviol backbone, occurs in the leaves of Stevia rebaudiana. nih.gov This pathway is a deviation of the gibberellin biosynthesis pathway. plos.org The precursors of steviol are synthesized via the non-mevalonate pathway (MEP pathway) located in plant cell plastids, which produces geranylgeranyl diphosphate (GGDP). wikipedia.orgmdpi.comresearchgate.net GGDP is then converted to steviol through a series of enzyme-catalyzed steps. researchgate.net

Key enzymes and genes involved in steviol biosynthesis in Stevia rebaudiana have been characterized. These include ent-copalyl diphosphate synthase (CPPS), ent-kaurene synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid hydroxylase (KAH). researchgate.net UDP-glycosyltransferases (UGTs) are also crucial for the subsequent glycosylation of steviol to form the various steviol glycosides. plos.orgmdpi.comresearchgate.netpnas.org Genes such as SrKA13H, SrUGT85C2, SrUGT74G1, and SrUGT76G1 have been identified as encoding enzymes involved in steviol glycoside biosynthesis. plos.orgresearchgate.net Research using techniques like Agrobacterium-mediated transient gene silencing has provided insights into the roles of these genes in regulating the metabolic flux towards steviol glycosides. plos.org

Beta-Glycosidase-Mediated Hydrolysis of Steviol Glycosides

Microbial Transformations and Bioconversion Processes Relevant to this compound Formation

Microorganisms can play a role in the transformation of steviol glycosides and this compound itself. Human intestinal microflora, for example, are known to hydrolyze steviol glycosides to steviol. nutrafoods.eumdpi.comsteviashantanu.comfrontiersin.org

Beyond the formation of steviol, microbial transformations of this compound have been investigated, leading to the production of various hydroxylated and modified derivatives. Fungi such as Aspergillus niger, Penicillium chrysogenum, and Rhizopus arrhizus have been used for the biotransformation of this compound. mdpi.comresearchgate.netresearchgate.net Fusarium verticilloides has also been shown to biotransform this compound into hydroxylated products. mdpi.comresearchgate.net Studies have detailed the metabolites produced by different fungal strains when incubated with this compound, illustrating the diverse transformations that can occur. researchgate.netnih.govresearchgate.netnih.gov

These microbial transformations are relevant to this compound formation and the generation of its derivatives, potentially leading to compounds with altered biological activities. mdpi.comresearchgate.net

Chemical Synthesis and Derivatization Strategies of Isosteviol

Total Chemical Synthesis Approaches for Isosteviol

While this compound is commonly obtained from the hydrolysis of natural stevioside, total chemical synthesis approaches have also been developed. One method involves a Manganese(III)-Based Oxidative Quadruple Free-Radical Cyclization. This approach has been utilized for the total synthesis of (±)-isosteviol. acs.org A reaction scheme illustrating the total synthesis of this compound has also been reported. organicchemistrydata.org These synthetic routes provide alternative pathways to access the this compound core structure.

Synthetic Methodologies for this compound Derivatization

Structural modification of this compound has been a prolific area of research aimed at generating derivatives with improved or novel biological activities. scienceopen.comnews-medical.netamm-journal.org The two primary sites for modification are the carboxyl group at the C-19 position on the A-ring and the carbonyl group at the C-16 position on the D-ring. scienceopen.com

Modification of the A-ring of this compound Skeleton

Modifications to the A-ring of the this compound skeleton have primarily targeted the carboxyl group at the C-19 position. scienceopen.com These modifications involve the introduction of various substituents to this site. scienceopen.com For instance, reactions with different amines and amino acid esters at the C-19 position have been reported, leading to the synthesis of amide derivatives. mdpi.com

The introduction of covalent warheads into the this compound skeleton, including on the A-ring, has been explored to develop targeted covalent inhibitors. scienceopen.comresearchgate.net Electrophilic functional groups, referred to as "warheads," are designed to form covalent bonds with nucleophilic residues on target proteins. nih.govnih.gov Studies have shown that introducing electrophilic α, β-unsaturated ketones into the A-ring of this compound can significantly increase the cytotoxicity of the resulting compounds. scienceopen.comresearchgate.net

Modification of the D-ring of this compound Skeleton

Modification of the D-ring, particularly at the C-16 carbonyl group and the C-15 position, is a common strategy in this compound derivatization. scienceopen.commdpi.comresearchgate.netsci-hub.setandfonline.com These modifications often accompany A-ring alterations, and in many cases, the A-ring carboxyl group is protected first. scienceopen.com Functional interconversions in the D-ring have allowed for the stereoselective preparation of various 15- and 16-substituted this compound derivatives. researchgate.net

The synthesis of derivatives containing amino alcohol and thiourea fragments in the D-ring has been successfully achieved. scienceopen.comnih.govresearchgate.netmdpi.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.net Amino alcohol fragments can be introduced through stereoselective transformations starting from this compound. nih.govmdpi.comresearchgate.net One approach involves the reductive amination of an intermediate 3-hydroxyaldehyde obtained from this compound. nih.govresearchgate.net Thiourea structures have also been incorporated into the D-ring, for example, by reacting imine derivatives of this compound ethyl ester with various isothiocyanates. scienceopen.com Both amino alcohol and thiourea modifications have been shown to influence the biological activities of the resulting this compound analogues. mdpi.com

The introduction of an alpha-methylenecyclopentanone moiety into the D-ring of this compound has been reported as a strategy for generating derivatives with notable biological activities. nih.govresearchgate.netmdpi.commdpi.com This structural feature, present in other natural diterpenoids, has been linked to anticancer and anti-inflammatory properties. researchgate.net Synthetic routes have been developed to incorporate this moiety into the this compound framework. researchgate.net

Modification at C-15 and C-16 Positions

Modification of the D-ring of this compound, specifically at the C-15 and C-16 positions, represents a significant area of derivatization. The carbonyl group at C-16 is a key site for chemical transformation. scienceopen.commdpi.com Hydrazone derivatives, for instance, can be synthesized through the reaction of the C-16 carbonyl group with various hydrazines. scielo.brresearchgate.net

Functionalization at the C-16 atom has also involved linking two this compound molecules via a diester polymethylene spacer. This approach has been explored in the context of developing anti-tuberculosis agents. mdpi.com

The C-15 methylene group is another site amenable to modification. scienceopen.commdpi.com The synthesis of 1,3-aminoalcohols and β-aminoketones has been achieved through modifications targeting the D-ring ketone. nih.gov Mannich condensation of this compound methyl ester with paraformaldehyde and secondary amines provides a route to aminoketones at the C-15 position, often proceeding with high stereoselectivity. nih.gov Research has indicated that modifications at the C-15 and C-16 positions of the D-ring can yield this compound derivatives with inhibitory effects against various cancer cell lines. scienceopen.com

Modification at the C-19 Carboxyl Group

The carboxyl group located at the C-19 position on the A-ring of this compound is a crucial site for structural modification. scienceopen.comnih.gov The introduction of various substituents at this position has led to the synthesis of a wide array of derivatives exhibiting diverse biological activities, including anti-PTP1B, antibacterial, and anticancer properties. scienceopen.com

Several series of novel this compound derivatives specifically modified at the C-19 position have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. mdpi.comnih.govdntb.gov.ua

Esterification and Analogous Functionalizations

Esterification of the C-19 carboxyl group is a common derivatization strategy. nih.govnih.gov For example, the propyl ester derivative at C-19 has been successfully synthesized. nih.gov

Beyond simple esterification, analogous functionalizations at the C-19 position include the formation of amides. Amide condensation reactions with various amino acid esters have been performed at the C-19 carboxyl group. nih.gov The synthesis of aromatic esters and amino acid amides of this compound has also been reported. mdpi.com

Heterocyclic Ring Fusions with this compound Skeleton

The this compound skeleton has been utilized as a platform for the construction of fused heterocyclic ring systems, leading to novel derivatives with altered properties. nih.gov This strategy has yielded fused heterocyclic compounds incorporating hydroxyl, amine, and oxime functionalities. scienceopen.com

The synthesis of novel compounds featuring indole, pyrazoline, and isoxazolidine rings fused with the this compound framework has been reported, and these derivatives have shown antibacterial properties. mdpi.com

Pyrazolines and Pyrazoles

This compound-fused pyrazoline and pyrazole derivatives have been synthesized through various methods, including intramolecular 1,3-dipolar cycloaddition and condensation reactions. daneshyari.commdpi.comnih.govresearchgate.netbenthamscience.comnih.govnih.gov Research has indicated that carbothioamide-substituted pyrazole derivatives fused with this compound exhibit noteworthy cytotoxic activities. daneshyari.comnih.gov For instance, one such compound demonstrated potent cytotoxicity against Raji cells, suggesting its potential as a lead compound for antitumor agent development. daneshyari.com

Isoxazolidines

Isoxazolidine derivatives fused with the this compound structure represent another class of heterocyclic modifications. daneshyari.commdpi.comnih.gov Carbothioamide-substituted isoxazolidine this compound analogues have been prepared through functional interconversions in the D-ring of this compound. daneshyari.comnih.gov These isoxazolidine-fused analogues, alongside pyrazole derivatives, have been evaluated for their antitumor activity. mdpi.comnih.gov

1,2,3-Triazole Conjugates via Click Chemistry

The synthesis of novel this compound triazole conjugates has been successfully achieved using click chemistry methodology, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net This approach typically involves introducing alkyne functionalities through modification of either the carboxylic group at C-19 or the ketone group at C-16, followed by reaction with an azide-containing moiety. researchgate.netresearchgate.net

Glycosylated 1,2,3-triazole derivatives of this compound have also been synthesized utilizing a two-step click reaction sequence. scienceopen.com Both C15 this compound-triazole and C19 this compound-triazole conjugates have been reported in the literature. frontiersin.org These triazole conjugates have shown promising cytotoxic activities against various cancer cell lines, with their antiproliferative effects often being cancer cell type specific. researchgate.netnih.gov

Stereoselective Transformations in Derivative Synthesis

Stereoselective transformations play a crucial role in the synthesis of this compound derivatives, allowing for the control of the spatial arrangement of atoms in the resulting molecules. This control is essential as the stereochemistry of a compound can significantly influence its biological activity. mdpi.com

One example of a stereoselective transformation involves the reduction of the keto functional group at C-15 in exomethylene isosteviols. Using reagents such as sodium borohydride in ethanol, this reaction yields corresponding alcohols with an R configuration at the newly formed stereocenter. mdpi.com

Stereoselective approaches have been employed in the synthesis of various this compound-based derivatives, including 1,3-aminoalcohols. mdpi.comnih.gov Starting from this compound, a series of diterpenoid 1,3-aminoalcohol derivatives have been prepared via stereoselective transformations. mdpi.comnih.govnih.gov The acid-catalyzed hydrolysis of stevioside yields this compound, which can then be transformed into key intermediates like the methyl ester. mdpi.comnih.gov Subsequent steps, such as reductive amination of a 3-hydroxyaldehyde intermediate, can lead to the formation of libraries of 1,3-aminoalcohols. mdpi.com

Mannich condensation reactions involving the diterpenoid ketone (this compound), paraformaldehyde, and secondary amines have also been shown to result in the formation of 1,3-aminoketones with different stereoselectivities. nih.gov The rigid structure of the this compound skeleton, possessing several chiral centers, often facilitates high stereoselectivity in chemical transformations even without the use of specific enantioselective catalysts or chiral auxiliaries. nih.gov The potential for stereoselective modification of unsaturated this compound conjugates, for instance through epoxidation reactions, has also been demonstrated. nih.gov

Enzymatic Modification Strategies for this compound and its Precursors

Enzymatic modification, also known as biotransformation, offers an alternative or complementary approach to chemical synthesis for modifying this compound and its precursors. mdpi.comresearchgate.net This technique leverages the catalytic power and specificity of enzymes to introduce structural changes, often with high regio- and stereoselectivity under mild conditions. mdpi.comresearchgate.net Microbial transformation, a type of biotransformation using microorganisms, is a significant technique for modifying natural and synthetic compounds due to its notable selectivities. mdpi.com Fungi, with their diverse enzymatic capabilities, are widely used in microbial transformation studies of various molecules, including this compound. mdpi.com

Transglycosylation reactions, catalyzed by enzymes such as glycosyltransferases, are particularly relevant for modifying steviol glycosides, the natural precursors of this compound. These reactions involve the transfer of a glycosyl unit from a donor molecule to an acceptor molecule. chemfaces.comscialert.net While primarily applied to improve the taste and properties of sweet steviol glycosides like stevioside and rebaudioside A, the principles and enzymes involved are pertinent to understanding enzymatic modifications in the broader context of this compound precursors. researchgate.netchemfaces.comscialert.netnih.gov

Cyclodextrin glucanotransferase (CGTase) is a widely used enzyme for catalyzing the conversion of steviol glycosides to glucosylated steviol glycosides, often using soluble starch as a glycosyl donor. researchgate.netnih.gov This enzymatic process can lead to the attachment of additional carbohydrate units to the steviol backbone, typically at the C13 and C19 positions. scialert.netscribd.com Studies have shown that enzymatic transglycosylation of stevioside can lead to an enrichment in the content of rebaudioside A, a glycoside with more favorable organoleptic properties. chemfaces.com For example, a novel in situ enzymatic transglycosylation of stevioside using cellulase and soluble starch as a glucosyl donor resulted in a significant increase in rebaudioside A content. chemfaces.com

Enzymatic transglycosylation can result in the formation of mono- and di-glycosylated products, with the specific products depending on the enzyme and reaction conditions used. nih.gov For instance, β-glucosidase and β-galactosidase have been explored for transglycosylation of stevioside and rebaudioside A, yielding different glycosylated products. nih.gov

Enzymes can also be directly utilized to functionalize the this compound scaffold itself, introducing specific chemical groups at defined positions. This enzyme-catalyzed functionalization offers a site-selective approach that can be challenging to achieve through traditional chemical methods alone. nih.govnih.gov

Microbial transformation of this compound by fungi has been shown to yield hydroxylated metabolites, such as 7α-hydroxythis compound, 11α-hydroxythis compound, 12α-hydroxythis compound, and 17-hydroxythis compound. mdpi.com This demonstrates the ability of microbial enzymes to catalyze specific hydroxylation reactions on the this compound structure. mdpi.com

The use of enzymes in chemical biology techniques is suitable for modifying compounds like this compound. mdpi.com While the search results specifically mention the use of oxygenases from platensimycin biosynthesis for site-selective C- and B-ring oxidations of steviol and its derivatives, this highlights the potential of employing characterized enzymes for targeted functionalization of diterpenoid scaffolds like this compound. nih.govnih.gov This hybrid approach, combining chemical synthesis and biocatalysis, offers powerful strategies for expedient scaffold modification and the generation of structurally diverse this compound derivatives. nih.gov

Enzyme immobilization onto scaffolds is a concept explored in other fields like tissue engineering to impart biocatalytic activity. semanticscholar.org While not specifically detailed for this compound functionalization in the provided results, the broader concept of using enzymes in conjunction with supporting structures for catalysis is relevant to the potential for enzyme-catalyzed modifications of the this compound scaffold. semanticscholar.orgmdpi.combiorxiv.org

Structure-activity Relationship Studies of Isosteviol and Its Derivatives

Elucidation of Key Pharmacophore Moieties for Biological Activities

Structure-activity relationship studies have been instrumental in understanding how modifications to the isosteviol core structure influence its biological properties scienceopen.comsemanticscholar.orgmdpi.comresearchgate.netcolab.ws. Research has focused on various positions and functional groups within the this compound molecule, including the 1,3-aminoalcohol functionality, N-benzyl substitution, the cyclopentanone and exo-methylene bridge, carboxylate ester modifications, integration of heterocyclic rings, and the presence of thiourea fragments mdpi.comresearchgate.netmdpi.comresearchgate.netcolab.wsacs.orgnih.govnih.govnih.govdocumentsdelivered.com. These studies have revealed specific structural elements that are essential for or contribute significantly to the observed pharmacological effects researchgate.netmdpi.comcolab.wsacs.orgnih.gov.

Role of 1,3-Aminoalcohol Functionality

The presence of a 1,3-aminoalcohol function within the this compound framework has been identified as a significant factor in the antiproliferative activity of its derivatives researchgate.netnih.govnih.govmdpi.comu-szeged.hursc.orgresearchgate.net. A library of this compound-based 1,3-aminoalcohol derivatives has been synthesized, and their cytotoxic effects against various human tumor cell lines, such as A2780, HeLa, MCF-7, and MDA-MB-231, have been investigated nih.govmdpi.comu-szeged.huresearchgate.net. These studies suggest that the 1,3-aminoalcohol moiety is essential for reliable antiproliferative activity nih.govmdpi.comu-szeged.hu. The stereochemistry and substitution level of the amine within this functionality also play a role in the observed activity researchgate.net.

Impact of N-Benzyl Substitution

Further studies on this compound-based 1,3-aminoalcohols have highlighted the importance of N-benzyl substitution for potent antiproliferative activity nih.govmdpi.comu-szeged.hursc.org. Derivatives featuring an N-benzyl group at the amino function have shown remarkable antiproliferative action against human cancer cell lines mdpi.comu-szeged.hu. Some of these N-benzyl substituted compounds have demonstrated potency comparable to or even exceeding that of cisplatin, a commonly used anticancer agent mdpi.comu-szeged.hu. This indicates that the N-benzyl moiety is a key structural feature contributing to the enhanced cytotoxic effects of these this compound derivatives nih.govmdpi.comu-szeged.hursc.org.

Significance of Cyclopentanone and Exo-Methylene Bridge

The cyclopentanone ring, particularly when featuring an exo-methylene bridge, is another structural element of this compound that influences its biological activities researchgate.netnih.govsci-hub.semdpi.commdpi.com. This compound derivatives containing an exo-methylene cyclopentanone moiety in the D-ring have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including human gastric carcinoma MGC-803, HepG-2, and breast carcinoma MDA-MB-231 nih.govmdpi.com. While the exo-methylene cyclopentanone moiety has been reported as an important pharmacophore for significant anticancer activity in some this compound derivatives, its impact can vary depending on the specific biological activity being studied researchgate.netnih.govsci-hub.semdpi.com. For instance, in some cardioprotective studies, this moiety was found to be detrimental sci-hub.se. A 1,3-oxoallyl derivative containing this feature was identified as a potent and selective anticancer compound against certain cell lines nih.govmdpi.com.

Effects of Carboxylate Ester Modifications

Modifications at the C-19 carboxylate ester position of this compound have also been explored to understand their impact on biological activity mdpi.comnih.govsci-hub.semdpi.comnih.gov. Esterification of the C-19 carboxylic acid with groups like benzyl or 4-methoxybenzyl has shown some positive effects on the survival rate in models of doxorubicin-induced cardiotoxicity sci-hub.se. Replacing the C-19 carboxyl group with a primary amine group significantly improved the survival rate in the same model, suggesting that modifications at this position can influence cardioprotective effects sci-hub.se. In the context of antiproliferative activity, the presence of a benzyl ester moiety has been deemed essential for reliable activity in certain 1,3-aminoalcohol derivatives nih.govmdpi.com. Studies involving the introduction of different ester groups at the C-19 position have revealed varying degrees of inhibitory activity against cancer cell lines nih.gov.

Influence of Heterocyclic Ring Integration

The integration of heterocyclic rings into the this compound structure has emerged as a strategy to generate derivatives with enhanced biological activities, particularly in the context of anticancer effects scienceopen.comacs.orgnih.govresearchgate.netresearchgate.netencyclopedia.pub. This compound conjugates containing a 1,2,3-triazolyl ring have been identified as promising scaffolds for designing new anticancer drugs scienceopen.comresearchgate.net. Glycosylated 1,2,3-triazole derivatives of this compound have shown highly selective cytotoxic activity against certain cancer cell lines scienceopen.com. Modifications at the C-16 position by introducing different heterocyclic rings, such as furan and thiophene rings, have also been investigated for their impact on anticancer activity nih.govresearchgate.net. These studies suggest that the nature and position of the integrated heterocyclic ring can significantly influence the potency and selectivity of the this compound derivatives scienceopen.comnih.govresearchgate.netresearchgate.net.

Role of Thiourea Fragments

Thiourea fragments have been incorporated into this compound derivatives, leading to compounds with notable biological activities, including inhibition of activated coagulation factor X (FXa) and anticancer effects mdpi.comresearchgate.netsemanticscholar.orgresearchgate.netacs.orgnih.govnih.govmdpi.comjapsonline.comsemanticscholar.org. Quantitative structure-activity relationship (QSAR) analysis of this compound derivatives bearing thiourea fragments has shown a strong correlation between their structure and FXa inhibitory activity mdpi.comresearchgate.netsemanticscholar.orgnih.govnih.gov. The presence of a chlorine atom in a phenyl ring attached to the thiourea fragment has been shown to enhance FXa inhibitory activity mdpi.comresearchgate.netnih.gov. Thiourea derivatives of this compound have also demonstrated significant inhibitory action against cancer cell lines, with the presence of both amino alcohol and thiourea groups potentially increasing cytotoxic activity researchgate.net.

Data Tables

While specific detailed data tables for each modification type across multiple studies are not consistently available in the search results in a format suitable for direct extraction into interactive tables, the following provides examples of reported IC50 values for select this compound derivatives, illustrating the impact of structural modifications on activity.

| Compound Type | Modification | Biological Activity | Cell Line(s) Affected | Reported IC50 (µM) | Citation |

| This compound | Parent Compound | Anticancer | HCT116 | 24.80 ± 2.43 | nih.gov |

| This compound Derivative (Derivative 8) | C-16 modification (likely heterocyclic/oxime ester based on synthesis description) | Anticancer | HCT116 | 6.20 ± 0.61 | mdpi.comnih.gov |

| This compound Derivative (Derivative 8) | C-16 modification (likely heterocyclic/oxime ester based on synthesis description) | Anticancer | HepG2 | 39.84 ± 0.43 | mdpi.comnih.gov |

| This compound Derivative (Acyl Thiosemicarbazides) | Introduction of acyl thiosemicarbazides | Anticancer | HCT-116, HGC-127, JEKO-1 | 0.95–5.33 | scienceopen.com |

| This compound Derivative (Glycosylated Triazole) | Glycosylated 1,2,3-triazole conjugate | Anticancer | M-HeLa | 1.7–1.9 | scienceopen.com |

| This compound Derivative (1,3-Aminoalcohol) | N-Benzyl substitution | Antiproliferative | A2780, SiHa, HeLa, MCF-7, MDA-MB-231 | Comparable to or lower than cisplatin | mdpi.comu-szeged.hu |

| This compound Derivative (Exo-methylene) | Exo-methylene cyclopentanone | Anticancer | MDA-MB-231 | 1.58 | researchgate.net |

Note: The specific structures for all listed derivatives (e.g., Derivative 8) are not fully detailed in the provided snippets, but their activity and modification sites are mentioned.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their biological activity. wikipedia.orgmedcraveonline.com By quantifying molecular features using descriptors, QSAR models can predict the activity of new, untested compounds. wikipedia.orgmedcraveonline.com This approach has been applied to this compound derivatives to understand and predict their pharmacological effects. nih.govresearchgate.netmdpi.commdpi.com

QSAR models for this compound derivatives often utilize a variety of molecular descriptors that encode different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. nih.govmdpi.comresearchgate.net These descriptors are used as independent variables to build models that correlate with the observed biological activity, such as FXa inhibitory activity or antiproliferative effects. nih.govresearchgate.netdaneshyari.commdpi.commdpi.com

Application of Multivariate Adaptive Regression Splines (MARSplines)

Multivariate Adaptive Regression Splines (MARSplines) is a non-parametric regression technique that has been successfully applied in QSAR studies, including those involving this compound derivatives. nih.govmdpi.comsciforum.netsemanticscholar.orgresearchgate.netnih.gov MARSplines models construct a series of basis functions from the molecular descriptors to approximate the relationship between structure and activity. semanticscholar.orgresearchgate.net This method is particularly useful for modeling complex, non-linear relationships. semanticscholar.org

In the context of this compound derivatives, MARSplines has been employed to develop predictive QSAR models for activities such as FXa inhibition. nih.govresearchgate.netmdpi.comsciforum.net For a dataset of this compound derivatives bearing thiourea fragments, a MARSplines model was developed to predict FXa inhibitory action. nih.govresearchgate.netmdpi.com The model identified key molecular descriptors that significantly influenced the activity. nih.govmdpi.com

Correlation with Molecular Descriptors (e.g., Geometrical Descriptors)

QSAR studies on this compound derivatives have revealed strong correlations between biological activity and specific molecular descriptors. Geometrical descriptors, which quantify the three-dimensional aspects of molecular structure, have been found to be particularly significant in some models. nih.govmdpi.comnih.gov

For instance, in the QSAR analysis of this compound derivatives as FXa inhibitors using MARSplines, several molecular descriptors showed a strong correlation with inhibitory activity. nih.govmdpi.comnih.gov These included descriptors such as B01[C-Cl], E2m, L3v, Mor06i, RDF070i, and HATS7s. nih.govmdpi.comnih.gov Five out of these six descriptors were geometrical descriptors, indicating the substantial influence of the three-dimensional conformation of the molecule on its FXa inhibitory activity. nih.govmdpi.comnih.gov

The presence of descriptors like B01[C-Cl] suggests the importance of specific atom types and their connectivity. nih.govmdpi.com Descriptors such as E2m (uniform distribution of atomic mass), L3v (molecular volume), Mor06i and RDF070i (3D molecular distribution of ionization potential), and HATS7s (intrinsic properties of a molecule) further highlight the role of spatial arrangement and electronic features in determining the activity of this compound derivatives. nih.govmdpi.com

Here is a table summarizing some significant molecular descriptors identified in QSAR studies of this compound derivatives and their correlation with FXa inhibitory activity:

| Descriptor | Type of Information Encoded | Relevance to Activity (FXa Inhibition) | Source(s) |

| B01[C-Cl] | Presence/Connectivity of C-Cl | Indicates enhancement in activity by chlorine presence. | nih.govmdpi.com |

| E2m | Uniform distribution of atomic mass | Related to molecular shape and mass distribution. | nih.govmdpi.com |

| L3v | Molecular volume | Reflects the size and bulkiness of the molecule. | nih.govmdpi.com |

| Mor06i | 3D molecular distribution of ionization potential | Relates to electronic properties and spatial arrangement. | nih.govmdpi.com |

| RDF070i | 3D molecular distribution of ionization potential (Radial Distribution Function) | Provides information on the 3D distribution of electronic features. | nih.govmdpi.com |

| HATS7s | Intrinsic properties of a molecule (GETAWAY descriptor) | Combines 3D geometry, atom relatedness, and chemical information. | nih.govmdpi.comresearchgate.net |

Computational Approaches in Structure-Activity Relationship Prediction

Computational approaches play a vital role in predicting the biological activity of this compound derivatives and understanding their SAR. mdpi.comresearchgate.netmdpi.com Beyond QSAR modeling, techniques such as molecular docking and molecular dynamics simulations are employed. mdpi.comresearchgate.netmdpi.comscienceopen.com

Molecular docking is used to predict the binding affinity and interaction modes of this compound derivatives with target proteins, such as FXa. mdpi.comresearchgate.netmdpi.comscienceopen.com This provides insights into the key residues involved in binding and the structural features of the ligand that are important for strong interactions. mdpi.commdpi.com Docking simulations have been used to identify promising this compound-like compounds with potential FXa inhibitory activity. mdpi.com

Molecular dynamics simulations provide a more dynamic view of the ligand-protein interaction over time, allowing for the assessment of the stability of the complex and the identification of crucial interactions under more realistic conditions. mdpi.com These simulations can complement QSAR and docking studies by providing further validation and deeper understanding of the binding event. mdpi.com

Artificial Neural Networks (ANNs) have also been applied in QSAR modeling for this compound compounds, demonstrating significant correlation with FXa inhibitory activity and encompassing both topological and geometrical information. researchgate.netmdpi.com These computational methods collectively aid in the in silico design and prediction of the activity of novel this compound-based compounds, accelerating the process of identifying potential drug candidates. researchgate.netmdpi.comresearchgate.net

Metabolic Fate and Biotransformation Pathways of Isosteviol Non-human Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-Clinical Models

Pre-clinical ADME studies are crucial for understanding how a compound behaves in a living system before human trials. srce.hrmedicilon.com While detailed, comprehensive ADME data specifically for isosteviol in pre-clinical models is not extensively reported in the provided search results, some information regarding its metabolism in rats is available.

Studies using rat liver fractions indicate that this compound undergoes metabolism, with glucuronidation appearing to be a dominant pathway. nih.govox.ac.ukresearchgate.net An in vitro half-life of 24.9 minutes was observed in UDPGA-supplemented human liver microsomal media, suggesting significant metabolism via glucuronidation. nih.govox.ac.uk This aligns with previous reports in rats where hepatic glucuronidation was suggested as the predominant metabolic pathway for this compound, with its acyl-β-D-glucuronide accounting for a notable percentage of the recovered dose in a rat-liver perfusion study. researchgate.net

Identification of Metabolites

The identification of this compound metabolites has been carried out in both mammalian and microbial systems. In human and rat liver fractions, this compound is primarily metabolized to its acyl-β-D-glucuronide. nih.govox.ac.uk Additionally, mono-hydroxy-isosteviol and dihydrothis compound have been identified as metabolites. nih.govox.ac.uk Rat liver fractions were also found to produce dihydroxy-isosteviol and two mono-hydroxy derivatives. nih.govox.ac.uk Dihydrothis compound is subsequently biotransformed to its acyl-β-D-glucuronide in both humans and rats. nih.govox.ac.uk

Microbial transformations of this compound have also been studied, revealing a range of metabolites depending on the fungal or bacterial strain used. For instance, microbial transformations with Cunninghamella bainieri, Actinoplanes sp., Mucor recurvatus, and Cunninghamella blakesleeana have yielded several hydroxylated and keto-substituted this compound derivatives. nih.gov Mucor recurvatus, Absidia pseudocylindrospora, and Aspergillus niger have also been shown to metabolize this compound through stereoselective hydroxylation at various positions and further ketonization. acs.org

A summary of identified metabolites in rat liver fractions is presented in the table below:

| Metabolite Name | System Studied | Key Metabolic Pathway |

| This compound acyl-β-D-glucuronide | Rat liver fractions | Glucuronidation |

| Mono-hydroxy-isosteviol | Rat liver fractions | Phase I oxidation |

| Dihydrothis compound | Rat liver fractions | Reduction |

| Dihydrothis compound acyl-β-D-glucuronide | Rat | Glucuronidation |

| Dihydroxy-isosteviol | Rat liver fractions | Phase I oxidation |

| Mono-hydroxy derivatives | Rat liver fractions | Phase I oxidation |

Note: This table is based on findings in rat liver fractions and the subsequent glucuronidation of dihydrothis compound in rats.

Influence on Endogenous Metabolic Pathways

This compound and its sodium salt (STV-Na) have been shown to influence several endogenous metabolic pathways in pre-clinical models, particularly in the context of inflammatory conditions like colitis. Metabolomic analyses in mice with dextran sodium sulfate (DSS)-induced colitis treated with STV-Na have highlighted the involvement of several key metabolic pathways. dovepress.comnih.govresearchgate.netnih.gov

Glycerophospholipid Metabolism

Glycerophospholipid metabolism is one of the major metabolic pathways influenced by this compound sodium treatment in mice with colitis. dovepress.comnih.govresearchgate.netnih.gov Glycerophospholipids are crucial components of cell membranes and are involved in various cellular functions, including signal transduction. nih.gov Alterations in this pathway were observed in the diseased state and were adjusted following STV-Na treatment, suggesting a role in the protective effects of the compound. dovepress.com this compound sodium has also been shown to regulate glycerophospholipid metabolism in the context of LPS-induced multiple organ injury in mice. nih.govmetabolomicsworkbench.org

Phenylalanine Metabolism

Phenylalanine metabolism is another pathway significantly affected by this compound sodium in pre-clinical models of colitis. dovepress.comnih.govresearchgate.netnih.gov Phenylalanine is an essential amino acid, and its metabolism is linked to various physiological processes. STV-Na treatment was observed to adjust alterations in phenylalanine metabolism in colitic mice. dovepress.com The influence on phenylalanine, tyrosine, and tryptophan biosynthesis has also been noted, suggesting a broader impact on aromatic amino acid metabolism. nih.govresearchgate.netnih.gov

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a metabolic route parallel to glycolysis, primarily responsible for generating NADPH and pentose sugars essential for nucleotide synthesis. genome.jpkhanacademy.orgwikipedia.orgnih.gov this compound sodium treatment in mice with chronic colitis has been shown to influence the pentose phosphate pathway. nih.govresearchgate.netnih.gov This suggests that this compound may play a role in regulating cellular redox balance (via NADPH production) and nucleotide biosynthesis in the context of inflammation.

Phosphonate and Phosphinate Metabolism

Phosphonate and phosphinate metabolism is another pathway identified as being influenced by this compound sodium in the context of chronic colitis in mice. nih.govresearchgate.netnih.gov While the specific implications of this interaction require further investigation, its identification in metabolomic studies suggests that this compound may impact metabolic processes involving phosphorus-containing compounds.

Advanced Analytical Methodologies for Isosteviol Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating isosteviol from other compounds in a mixture, which is often necessary before spectroscopic or spectrometric analysis.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound, particularly in the context of analyzing steviol glycosides and their degradation products. HPLC methods have been developed and validated for the direct measurement of steviol equivalents, including this compound, in various food matrices. nih.gov Reversed-phase C18 columns are commonly employed for the separation of stevioside metabolites, including this compound, using gradient elution with mobile phases such as acetonitrile/water mixtures. researchgate.net While UV detection at 210 nm is often used for steviol glycosides, this compound does not exhibit a strong UV extinction coefficient at this wavelength and may not be easily detected by UV alone. thermofisher.com Evaporative Light Scattering Detection (ELSD) is an alternative detection method that can effectively quantify this compound. thermofisher.comthieme-connect.com The use of specific columns, such as Acclaim Mixed-Mode WAX-1, has been shown to effectively separate this compound, stevioside, and rebaudioside A, with ELSD enabling the quantification of this compound. thermofisher.com Improved HPLC methods utilizing columns like Phenomenex Synergi Hydro-RP with linear gradients offer greater sensitivity and resolution for this compound and related diterpene glycosides compared to traditional methods. thieme-connect.com These methods are also compatible with mass spectrometry (LC/MS) and ELSD. thieme-connect.com

High-Performance Thin-Layer Chromatography (HPTLC) for this compound

High-Performance Thin-Layer Chromatography (HPTLC) is a cost-effective and robust method for the analysis of steviol glycosides and their breakdown products, including this compound. uni-giessen.deuni-giessen.de HPTLC methods have been developed for the simultaneous analysis of steviol glycosides and the detection of steviol and this compound. uni-giessen.denih.gov These methods often utilize silica gel plates as the stationary phase and specific solvent systems for separation. nih.gov Densitometric quantification is performed after post-chromatographic derivatization using reagents such as 2-naphthol or primuline, which enhance the visibility of the compounds. uni-giessen.denih.gov The primuline reagent, for instance, has been shown to be effective for the detection of this compound and steviol, particularly in sugar-containing samples. uni-giessen.de HPTLC offers advantages in terms of sample throughput and robustness against varying sample matrices. uni-giessen.denih.gov The baseline separation of steviol and this compound can be achieved, sometimes requiring a two-step development approach. nih.gov HPTLC-ESI-MS can be coupled for confirmation of results, allowing for mass spectra to be recorded specifically from the zones of interest. nih.gov

Gas Chromatography (GC) for this compound and Derivatives

While HPLC and HPTLC are more commonly reported for the analysis of this compound and steviol glycosides, Gas Chromatography (GC) can be applied to the analysis of compounds that are volatile or can be derivatized to become volatile. Some studies on this compound derivatives, particularly those involving synthesis and characterization, may utilize GC in conjunction with other techniques. For instance, in the synthesis of this compound ammonium derivatives, chromatographic extraction methods are employed, which could potentially involve GC depending on the volatility of the synthesized compounds. mdpi.com However, direct GC analysis of this compound itself might require derivatization due to its relatively high molecular weight and polarity.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the identification, structural elucidation, and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, and HMBC), is a powerful tool for the structural elucidation of this compound and its derivatives. acs.orgmdpi.comacademicjournals.orgnih.gov NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in the molecule. Chemical shifts (δ) and coupling constants (J) obtained from ¹H and ¹³C NMR spectra are used to assign specific protons and carbons within the molecular structure. mdpi.comnih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial connectivity information, allowing for the complete assignment of signals and confirmation of the proposed structure. academicjournals.org For example, NMR spectroscopy has been used to characterize the structures of this compound and its synthesized derivatives, providing data consistent with their proposed structures. mdpi.comnih.gov Digital NMR profiles combining 1D and 2D data sets with computer-assisted analysis have also been applied to the study of this compound compounds, aiding in structural verification and analysis of mixtures. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound and its derivatives. mdpi.comnih.govresearchgate.netmeasurlabs.com HRMS provides accurate mass measurements, typically within a few parts per million of the theoretical exact mass, which allows for the determination of the molecular formula. measurlabs.com This high accuracy is invaluable for confirming the identity of a synthesized compound or for identifying unknown compounds. measurlabs.com HRMS is often coupled with chromatographic techniques like HPLC (LC-HRMS) to analyze complex mixtures and obtain accurate mass information for separated components. unimi.it Fragmentation patterns observed in mass spectra (e.g., obtained through tandem mass spectrometry, MS/MS) can provide additional structural information by revealing characteristic fragment ions. researchgate.net For instance, the loss of CO₂ leading to a transition from m/z 317 to 273 has been observed for this compound in negative mode electrospray ionization mass spectra. researchgate.net HRMS has been used to characterize novel this compound derivatives, confirming their molecular formulas based on calculated and observed mass-to-charge ratios ([M+H]⁺). mdpi.com

UV Detection for this compound Analytics

Ultraviolet (UV) detection is a standard method used in conjunction with HPLC for the analysis of many compounds, including some steviol glycosides like stevioside and rebaudioside A, which can be easily observed at 210 nm thermofisher.comchromatographyonline.com. However, this compound does not possess a strong UV extinction coefficient, meaning it does not absorb UV light effectively, making its direct detection by UV challenging or not possible at typical wavelengths used for steviol glycosides thermofisher.com. While UV spectra of steviol and steviol glycosides show maximum absorption around 190-210 nm depending on the solvent, this compound's weak UV activity necessitates alternative detection methods for its accurate analysis and quantification thermofisher.comgavinpublishers.com.

Evaporative Light Scattering (ELS) Detection for this compound Quantification

Evaporative Light Scattering (ELS) detection is a valuable alternative for analyzing compounds that lack strong UV absorbance, such as this compound thermofisher.comwikipedia.org. ELSD works by nebulizing the column effluent into a fine mist, evaporating the mobile phase, and then detecting the remaining non-volatile analyte particles by their ability to scatter light wikipedia.org. This makes ELSD suitable for the quantification of this compound, which is easily detected by this method thermofisher.com. ELSD provides a signal proportional to the mass of the analyte particles, making it a useful tool for quantifying non-volatile and semi-volatile compounds wikipedia.org. Studies have demonstrated the effectiveness of ELSD for the quantification of this compound in samples where UV detection is insufficient thermofisher.com.

Quantitative Analysis Approaches

Quantitative analysis of this compound is crucial for research purposes, including studies on its biological activities and presence in various matrices. Several methods are employed for this, ranging from chromatographic techniques coupled with appropriate detectors to biological assays.

Densitometric Quantification Methods for this compound

Densitometric quantification, often used in conjunction with High-Performance Thin-Layer Chromatography (HPTLC), is a method that can be applied to the analysis of this compound researchgate.netuni-giessen.de. In HPTLC, samples are separated on a stationary phase, and compounds are detected directly on the plate. Densitometry involves measuring the absorbance or fluorescence of the separated spots or bands to quantify the amount of analyte present uni-giessen.de. This method has been shown to be accurate for the densitometric quantification of compounds, including steviol and this compound, particularly when standards and samples are run simultaneously under identical conditions to minimize errors researchgate.netnih.gov. Densitometric analysis has also been used in other contexts, such as quantifying protein levels in Western blotting experiments, which involves measuring the intensity of immunoreactive bands amegroups.orgnih.govmdpi.com.

Titration Analysis of this compound Purity

Titration analysis can be used to determine the purity of this compound, particularly through neutralization titration, as this compound contains a carboxylic acid group avantorsciences.comvwr.com. This method involves reacting the acidic this compound with a base solution of known concentration to determine the amount of this compound present. Commercial specifications for this compound often include purity determined by methods such as gas chromatography (GC) and neutralization titration, with reported purities of ≥98.0% avantorsciences.comvwr.com. This indicates that titration is a valid and accepted method for assessing the purity of this compound.

Biological Assays for Research Applications (e.g., Aliivibrio fischeri bioassay)

Biological assays are valuable tools in this compound research, particularly for investigating its bioactivity. The Aliivibrio fischeri bioassay is one such method that has been employed to gain information on bioactive compounds in extracts, including those from Stevia leaves researchgate.netnih.gov. Aliivibrio fischeri is a naturally luminescent marine bacterium whose bioluminescence can be inhibited by toxic substances microbiotests.com. This bioluminescence inhibition bioassay is standardized and widely used for ecotoxicological applications and research microbiotests.com. By measuring the reduction in bioluminescence of A. fischeri, researchers can assess the antibacterial or cytotoxic potential of compounds like those found in Stevia extracts, providing insights into their biological effects nih.govoatext.com. This bioassay can be performed using techniques like piezoelectric spraying onto planar chromatograms to link observed bioactivity to specific compounds separated by chromatography researchgate.net.

Table 1: PubChem CIDs of Mentioned Compounds

| Compound | PubChem CID |

| This compound | 99514 nih.gov |

| Steviol | 452967 wikipedia.org |

| Stevioside | 442089 wikipedia.org |

| Rebaudioside A | 6918840 nih.gov |

Data Table 1: this compound Purity by Analysis Method

| Analysis Method | Purity (%) | Source |

|---|---|---|

| GC | ≥98.0 | avantorsciences.comvwr.com |

| Neutralization Titration | ≥98.0 | avantorsciences.comvwr.com |

| HPLC (calculated on dried basis) | 98.0+% | fujifilm.com |

| Titration (Wako) | 98.0+% | fujifilm.com |

Data Table 2: UV Absorption Maxima of Steviol Glycosides and Steviol in Different Solvents

| Compound | Solvent | Maximum Absorption (nm) | Source |

|---|---|---|---|

| Steviol Glycosides and Steviol | Water | ~196 | gavinpublishers.com |

| Steviol Glycosides and Steviol | EtOH | ~205 | gavinpublishers.com |

| Steviol Glycosides and Steviol | 80% AcCN | ~199 | gavinpublishers.com |

| Steviol Glycosides and Steviol | 35% AcCN | ~197 | gavinpublishers.com |

Future Directions and Emerging Research Avenues

Elucidation of Underexplored Molecular Mechanisms of Isosteviol Action

While research has identified some molecular targets and pathways modulated by this compound, the precise mechanisms underlying many of its observed biological activities remain underexplored. For instance, although this compound has demonstrated anti-inflammatory effects, the specific molecular pathways involved are not yet clearly defined in all contexts. wikidata.org Studies have begun to elucidate mechanisms in certain areas, such as the interaction with the TRPM5 ion channel potentially contributing to anti-diabetic effects, and the regulation of the MAPK/NF-κB signaling pathway in the context of anti-inflammatory responses and protection against hepatic ischemia-reperfusion injury. wikipedia.orgwikidata.orgatamanchemicals.comuni.lunih.govnih.gov this compound is also known to inhibit DNA polymerase and DNA topoisomerase, and its anticoagulant activity is linked to interactions with activated coagulation factor X (FXa). wikipedia.orgnih.govguidetopharmacology.orgfishersci.cathegoodscentscompany.comresearchgate.netresearchgate.net Additionally, potential interactions with GABA-AT have been explored in relation to its anticonvulsant properties. nih.gov Future research needs to focus on comprehensively mapping the molecular targets and signaling cascades influenced by this compound across its various reported activities to fully understand how it exerts its therapeutic effects. wikidata.org

Development of Novel Synthetic Strategies for Advanced this compound Derivatives

This compound's unique diterpene core structure serves as a versatile scaffold for the design and synthesis of novel derivatives with potentially improved potency, selectivity, and pharmacological properties. wikidata.orgnih.govnih.govdokumen.pub Structural modifications are frequently directed towards the C-19 carboxyl group on the A-ring and the C-16 carbonyl group on the D-ring, identified as key sites for chemical manipulation. wikidata.org Significant progress has been made in synthesizing a variety of this compound analogues, including those incorporating amino alcohol or thiourea fragments, glycosylated 1,2,3-triazole moieties, oxime ether groups, and fused heterocyclic systems such as pyrazolines and pyrazoles. wikidata.orgdokumen.pubwikipedia.orgguidetopharmacology.orgfishersci.cathegoodscentscompany.comresearchgate.net Novel synthetic strategies, such as the application of "click" chemistry for the synthesis of triazole conjugates, are being explored to expand the chemical space of this compound derivatives. Furthermore, biotransformation using various fungal strains represents another promising avenue for generating novel this compound metabolites and derivatives with potentially altered or enhanced biological activities compared to the parent compound. dokumen.pub Continued development of innovative synthetic methodologies is crucial for creating a diverse library of this compound analogues for comprehensive biological evaluation.

Integration of Computational Chemistry with Experimental Structure-Activity Relationship Studies

The integration of computational chemistry approaches with experimental Structure-Activity Relationship (SAR) studies is a powerful strategy to accelerate the discovery and optimization of this compound derivatives. guidetopharmacology.orgfishersci.cathegoodscentscompany.comresearchgate.netresearchgate.netnih.gov SAR studies are fundamental to understanding how modifications to the chemical structure of this compound impact its biological activity. wikidata.orgresearchgate.net Computational techniques, including molecular modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations, provide valuable insights in silico. guidetopharmacology.orgfishersci.cathegoodscentscompany.comresearchgate.netnih.gov These methods aid in the rational design of new derivatives by predicting their potential activity, elucidating their binding mechanisms with target proteins (such as TP53 or GABA-AT), and assessing their potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before costly and time-consuming synthesis and experimental testing. guidetopharmacology.orgfishersci.cathegoodscentscompany.comresearchgate.netnih.gov QSAR models, for example, can correlate molecular descriptors with specific activities like FXa inhibition, enabling the prediction of activity for novel analogues. guidetopharmacology.orgfishersci.caresearchgate.netresearchgate.net The synergistic application of computational and experimental methods is essential for efficiently identifying promising this compound derivatives with desired pharmacological profiles.

Q & A

Q. How is Isosteviol synthesized from stevioside, and what are the key structural modifications to enhance its bioactivity?

this compound is synthesized via acid hydrolysis of stevioside, a natural glycoside, under controlled conditions (e.g., HCl or H₂SO₄ catalysis) . Structural modifications, such as D-ring functionalization or incorporation of thiourea fragments, are employed to improve cytotoxicity and solubility. For example, MOM-ether analogs and triazole conjugates demonstrate enhanced anticancer activity .

Q. What experimental approaches are used to study the interaction between this compound and DNA?

UV-Vis spectroscopy, fluorescence quenching, and molecular docking are standard methods. Studies confirm groove binding between this compound and CT-DNA, with stronger affinity compared to steviol . Competitive binding assays with ethidium bromide further validate these interactions .

Q. What in vitro assays are commonly employed to evaluate the cytotoxic activity of this compound derivatives?

MTT assays on cancer cell lines (e.g., MDA-MB-231, HepG2) are widely used. IC₅₀ values are calculated to compare potency. For instance, D-ring-modified derivatives show IC₅₀ values ranging from 5–20 µM in breast cancer models .

Q. How is NMR spectroscopy utilized in the structural elucidation of this compound derivatives?

1D/2D NMR techniques (e.g., COSY, HSQC) and iterative spin analysis enable precise structural verification. Fragment-based approaches reconstruct spectra for complex derivatives, aiding in stereochemical assignments .

Q. What enzymatic targets are inhibited by this compound, and how is this inhibition characterized?

this compound competitively inhibits α-glucosidase (IC₅₀ = 49.65 mg/L) and HMG-CoA reductase (IC₅₀ = 36.66 mg/L). Kinetic assays (Lineweaver-Burk plots) and molecular docking (AutoDock) identify binding pockets and hydrophobic interactions .

Advanced Research Questions

Q. How do computational methods like molecular docking and QSAR models contribute to designing this compound-based FXa inhibitors?

Docking simulations (e.g., AutoDock Vina) predict binding poses of thiourea-containing derivatives to Factor Xa (FXa). QSAR models correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values, guiding optimization . For example, compound 4c in Shi et al. (2020) achieves IC₅₀ = 0.8 µM .

Q. What molecular mechanisms underlie the anticancer effects of this compound derivatives in breast cancer cells?

Transcriptomic analyses reveal downregulation of MMP11 (a metastasis promoter) and upregulation of HPSE2 (a tumor suppressor) in MDA-MB-231 cells treated with this compound derivatives. RT-qPCR validates these gene expression changes .

Q. How do microbial transformations modify this compound, and how do these modifications affect bioactivity?

Cunninghamella species hydroxylate this compound at positions C-7, C-9, and C-11, yielding metabolites with reduced antihypertensive activity compared to the parent compound. LC-MS and 2D NMR confirm metabolite structures .

Q. What role does stereoselective synthesis play in developing this compound-fused pyrazolines as anticancer agents?

Stereoselective [3+2] cycloaddition reactions generate pyrazoline derivatives with defined configurations. The trans-isomer of compound 9b exhibits superior cytotoxicity (IC₅₀ = 8.2 µM) due to optimal hydrophobic interactions with cancer cell membranes .

Q. How are supramolecular affinity materials based on this compound designed for molecular recognition applications?

this compound’s concave structure enables its use as a template for tweezer-like receptors. Functionalization with dinitrobenzylic (DNB) esters creates chiral cavities for amino acid recognition, validated by NMR titration and X-ray crystallography .

Methodological Considerations

- Contradictions in Data : While some studies report strong cytotoxicity for D-ring-modified derivatives , others note reduced activity in microbial metabolites . Researchers should cross-validate using multiple assays (e.g., apoptosis vs. proliferation assays) .

- Experimental Design : For in vivo studies, consider this compound’s pharmacokinetic limitations (e.g., low bioavailability). Nanoformulation or prodrug strategies may improve delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。